1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran
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Overview
Description
1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydroisobenzofuran is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a dihydroisobenzofuran core substituted with fluorophenyl and phenyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydroisobenzofuran typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with phenylacetylene in the presence of a catalyst can lead to the formation of the desired dihydroisobenzofuran structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce dihydro derivatives .
Scientific Research Applications
1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydroisobenzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-fluorophenyl)-1,3-propandione: Shares the fluorophenyl groups but differs in the core structure.
4,6-Bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Another fluorophenyl-substituted compound with distinct chemical properties.
Uniqueness
Its combination of fluorophenyl and phenyl groups further enhances its chemical versatility and potential for diverse applications .
Properties
CAS No. |
132980-69-9 |
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Molecular Formula |
C32H22F2O |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1,3-bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran |
InChI |
InChI=1S/C32H22F2O/c33-25-15-11-23(12-16-25)31-29-27(21-7-3-1-4-8-21)19-20-28(22-9-5-2-6-10-22)30(29)32(35-31)24-13-17-26(34)18-14-24/h1-20,27-28H |
InChI Key |
QVNFHWJICIUFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC(C3=C(OC(=C23)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Origin of Product |
United States |
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